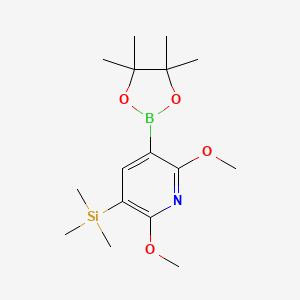

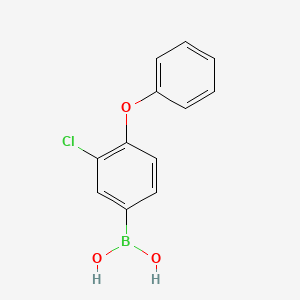

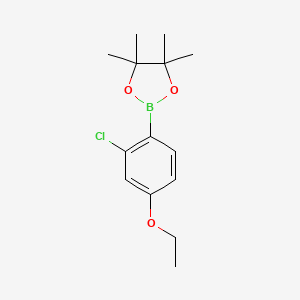

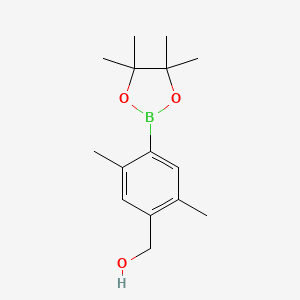

2-Chloro-4-ethoxyphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are considered valuable building blocks in organic synthesis .

Synthesis Analysis

Protodeboronation of pinacol boronic esters, including 2-Chloro-4-ethoxyphenylboronic acid pinacol ester, is a significant process in organic synthesis . The protodeboronation of these esters can be achieved using a radical approach .Molecular Structure Analysis

The molecular weight of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is 282.57 . Its IUPAC name is 2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis

Pinacol boronic esters, including 2-Chloro-4-ethoxyphenylboronic acid pinacol ester, are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling . They also participate in catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical form of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is solid . It should be stored at a temperature of 2-8°C .科学的研究の応用

Suzuki–Miyaura Coupling

This compound is used as a boron reagent in the Suzuki–Miyaura coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Conversion to Organotrifluoroborate

The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . This conversion is useful in various chemical synthesis processes.

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a similar compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Study of π-Interactions and Electronic Structure

2-Hydroxyphenylboronic acid pinacol ester, another similar compound, has been used in studies of π-interactions, electronic structure and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .

Synthesis of Indolo-Fused Heterocyclic Inhibitors

This compound has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .

Inverse-Electron-Demand Diels-Alder Reaction

Isopropenylboronic acid pinacol ester, a versatile ester reagent, is used for the inverse-electron-demand Diels-Alder reaction .

Stereoselective Aldol Reactions

It is also used in stereoselective aldol reactions, which are important for the formation of carbon-carbon bonds in organic synthesis .

Preparation of Therapeutic Kinase and Enzymatic Inhibitors

This compound is used in the preparation of various therapeutic kinase and enzymatic inhibitors .

作用機序

Target of Action

The primary target of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the formation of C-C bonds, particularly in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The affected biochemical pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound plays a significant role in these transformations, contributing to the diversity and complexity of organic synthesis.

Result of Action

The result of the compound’s action is the formation of new C-C bonds, which are fundamental in the construction of complex organic molecules . Through the process of protodeboronation, the compound enables the synthesis of a wide array of functional groups, contributing to the advancement of organic chemistry .

Action Environment

The action of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that affects the compound’s stability and reactivity, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJPAOZRKWNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethoxyphenylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

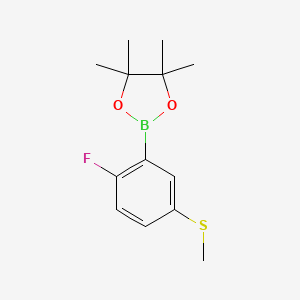

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)